4-(dimethylamino)naphthalen-1-yl sulfurofluoridate
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Overview
Description
4-(dimethylamino)naphthalen-1-yl sulfurofluoridate is a chemical compound known for its versatile applications in scientific research. This compound is particularly noted for its use in fluorescent labeling, drug development, and material synthesis. Its unique structure, which includes a dimethylamino group attached to a naphthalene ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)naphthalen-1-yl sulfurofluoridate typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, specifically those substituted with a dimethylamino group.
Sulfur Fluoridation:
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Implementing automated systems for precise control of reaction conditions.
Purification: Employing advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)naphthalen-1-yl sulfurofluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the sulfurofluoridate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.
Scientific Research Applications
4-(dimethylamino)naphthalen-1-yl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the synthesis of advanced materials with unique optical properties.
Mechanism of Action
The mechanism by which 4-(dimethylamino)naphthalen-1-yl sulfurofluoridate exerts its effects involves its interaction with molecular targets through its dimethylamino and sulfurofluoridate groups. These interactions can modulate various biochemical pathways, making it useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)naphthalen-1-yl sulfonate
- 4-(dimethylamino)naphthalen-1-yl sulfate
- 4-(dimethylamino)naphthalen-1-yl sulfonamide
Uniqueness
Compared to these similar compounds, 4-(dimethylamino)naphthalen-1-yl sulfurofluoridate is unique due to its specific sulfurofluoridate group, which imparts distinct reactivity and fluorescent properties. This makes it particularly valuable in applications requiring precise labeling and detection.
Properties
CAS No. |
2411304-64-6 |
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Molecular Formula |
C12H12FNO3S |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.